molecular formula C11H18Cl2N2 B077394 1-(m-Tolyl)piperazine dihydrochloride CAS No. 13078-13-2

1-(m-Tolyl)piperazine dihydrochloride

Cat. No. B077394
CAS RN: 13078-13-2
M. Wt: 212.72 g/mol
InChI Key: QJNWTYUDISMTMR-UHFFFAOYSA-N
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Patent
US07449576B1

Procedure details

To a solution of 966 mg (4.0 mmol) of 1-(3-Methylphenyl)piperazine dihydrochloride in 9 mL of acetic acid and 1 mL of water at 0° C. was added 640 mg (4.0 mmol) of bromine. After 1 hour, the reaction was concentrated to an oil in vacuo, and the oil was partitioned between ethyl acetate and 1M NaOH. The phases were separated, and the ethyl acetate phase was washed once each with water and brine, dried over Na2SO4, filtered, and the filtrate was concentrated to an oil in vacuo. The oil was dissolved in a minimum volume of methanol, and the solution was acidified with 2M HCl in ether. The product was isolated by filtration. 1H NMR (D2O, 400 MHz) 7.37 (d, 1H), 6.85 (s, 1H), 6.76 (d, 1H), 3.37 (m, 8H), 2.17 (s, 3H) ppm.
Quantity
966 mg
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[CH3:3][C:4]1[CH:5]=[C:6]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:7]=[CH:8][CH:9]=1.[Br:16]Br>C(O)(=O)C.O>[ClH:1].[Br:16][C:9]1[CH:8]=[CH:7][C:6]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:5][C:4]=1[CH3:3] |f:0.1.2,6.7|

Inputs

Step One
Name
Quantity
966 mg
Type
reactant
Smiles
Cl.Cl.CC=1C=C(C=CC1)N1CCNCC1
Name
Quantity
640 mg
Type
reactant
Smiles
BrBr
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to an oil in vacuo
CUSTOM
Type
CUSTOM
Details
the oil was partitioned between ethyl acetate and 1M NaOH
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the ethyl acetate phase was washed once each with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to an oil in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in a minimum volume of methanol
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
Cl.BrC1=C(C=C(C=C1)N1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.